2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride
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Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride is a chemical compound with the molecular formula C9H4ClF2NO2 and a molecular weight of 231.58 g/mol . It is a member of the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields . The compound is characterized by the presence of a difluoromethyl group and a carbonyl chloride group attached to the benzoxazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride typically involves the reaction of 2-aminophenol with difluoromethyl ketones under specific conditions . One common method includes the use of titanium tetraisopropoxide (TTIP) as a catalyst in the presence of aqueous hydrogen peroxide (H2O2) and ethanol at 50°C . This reaction leads to the formation of the benzoxazole ring with the difluoromethyl group attached. The carbonyl chloride group is then introduced through a subsequent reaction with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Chemical Reactions Analysis
2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals with antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Biological Studies: The compound is used in the development of bioactive molecules for studying enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It is employed in the production of agrochemicals, dyes, and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways . The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .
Comparison with Similar Compounds
2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride can be compared with other benzoxazole derivatives, such as:
2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities but with different pharmacokinetic properties.
2-(Chloromethyl)benzo[d]oxazole: Used in the synthesis of various bioactive molecules.
The unique presence of the difluoromethyl group in this compound distinguishes it from other benzoxazole derivatives, providing enhanced reactivity and stability in various chemical and biological applications .
Properties
Molecular Formula |
C9H4ClF2NO2 |
---|---|
Molecular Weight |
231.58 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H4ClF2NO2/c10-7(14)4-1-2-6-5(3-4)13-9(15-6)8(11)12/h1-3,8H |
InChI Key |
ISZXSZIRWHHACH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=C(O2)C(F)F |
Origin of Product |
United States |
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